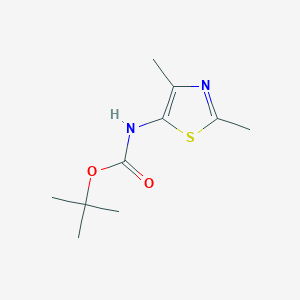
ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate, or 4-ECPC, is a synthetic cyclic compound that is the product of a reaction between ethyl 4-chloro-1H-pyrrole-3-carboxylate and potassium cyclopropylide. Its structure consists of a cyclopropyl ring attached to a pyrrole ring, with an ethyl group attached to the cyclopropyl ring. 4-ECPC is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate is a valuable compound in medicinal chemistry due to its pyrrole core, a common motif in many pharmacologically active molecules. It serves as a building block for the synthesis of various drugs, including those with antipsychotic, β-adrenergic antagonist, and anxiolytic properties .
Organic Synthesis
In organic synthesis, this compound is utilized for constructing complex molecular architectures. It’s particularly useful in the synthesis of pentasubstituted pyrroles, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Industrial Applications
The compound finds industrial applications due to its reactivity and ability to form stable structures. It’s used in the development of new materials, including polymers and coatings that require specific chemical properties .
Pharmacology
In pharmacology, ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate is explored for its potential therapeutic effects. Its derivatives are being studied for their anticancer, antibacterial, and antifungal activities .
Biochemistry
In biochemistry, this compound is used to study enzyme-substrate interactions and to develop assays for biochemical research. It can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate biological pathways .
Agriculture
In the field of agriculture, research is being conducted to explore the use of ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate derivatives as potential pesticides or plant growth regulators. Its role in crop protection and yield improvement is a subject of ongoing studies .
Material Science
Material scientists are interested in the compound for creating novel materials with enhanced properties. Its incorporation into nanomaterials and composites is being investigated for applications in electronics and construction .
Environmental Science
Lastly, ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate is being studied for its environmental applications. Researchers are looking into its use in the degradation of pollutants and in the development of green chemistry processes .
Eigenschaften
IUPAC Name |
ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-11-5-8(9)7-3-4-7/h5-7,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETJYIDZJCDOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






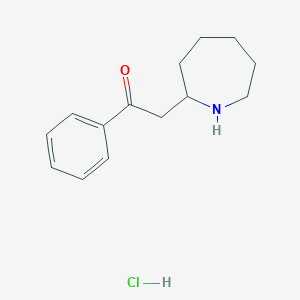

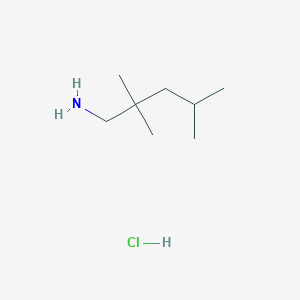
![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)

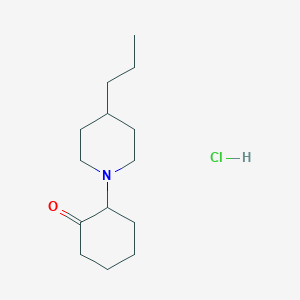


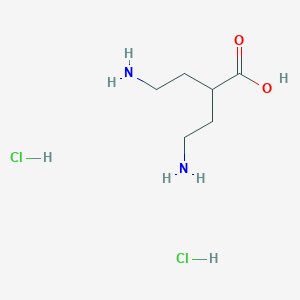
![1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1377316.png)
